N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide
Description
Properties
Molecular Formula |
C27H19ClN4O2S2 |
|---|---|
Molecular Weight |
531.1 g/mol |
IUPAC Name |
N-[(5Z)-5-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C27H19ClN4O2S2/c1-17-7-9-19(10-8-17)25(33)30-32-26(34)23(36-27(32)35)15-20-16-31(22-5-3-2-4-6-22)29-24(20)18-11-13-21(28)14-12-18/h2-16H,1H3,(H,30,33)/b23-15- |
InChI Key |
RUMIDJZYRWFKMW-HAHDFKILSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)/SC2=S |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)Cl)C5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Table 1: Impact of Condensing Agents on Amide Bond Formation
| Condensing Agent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| DCC/DMAP | THF | 25 | 68 | 95 |
| EDC/HOBt | DCM | 0→25 | 82 | 98 |
| PyBOP | Acetonitrile | 25 | 75 | 97 |
Reaction temperature significantly influences the Z-configuration of the methylene group. Maintaining the condensation step below 10°C ensures >95% stereoselectivity for the (5Z) isomer. Solvent screening identifies DMF as superior for recrystallization, enhancing purity to 99% compared to ethanol (94%).
Spectroscopic Characterization and Validation
Table 2: Key Spectroscopic Data for the Target Compound
Mass spectrometry (EI-MS) confirms the molecular ion peak at 579.2, consistent with the molecular formula CHClNOS .
Chemical Reactions Analysis
Types of Reactions
N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In synthetic organic chemistry, this compound serves as a versatile building block for the development of more complex molecules. Its unique structure allows for the introduction of various substituents, facilitating the synthesis of derivatives with tailored properties. Researchers have utilized it to explore reaction mechanisms and develop new synthetic methodologies.
Numerous studies have indicated that compounds with similar structural motifs exhibit significant biological activities:
Anticancer Activity: Research has demonstrated that derivatives of this compound can inhibit cancer cell proliferation. The presence of the pyrazole and thiazolidine rings may interact with specific cellular pathways involved in tumor growth, making it a candidate for further development as an anticancer agent .
Anti-inflammatory Properties: The compound may possess anti-inflammatory effects. Compounds with methoxy and chlorophenyl substituents have been shown to modulate inflammatory responses by inhibiting pro-inflammatory cytokines .
Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens, indicating its potential use in developing new antibiotics or antimicrobial agents.
Medicinal Chemistry
Given its promising biological activities, this compound is being investigated for potential therapeutic applications:
Drug Development: Ongoing research aims to optimize the pharmacological properties of this compound to enhance its efficacy and reduce toxicity. Its ability to bind selectively to biological targets positions it as a candidate for drug discovery efforts focused on cancer and inflammatory diseases .
Case Studies and Research Findings
Several studies have explored the efficacy and mechanism of action of N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide:
- Anticancer Studies: A study published in Molecules reported that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism was attributed to apoptosis induction through the activation of caspase pathways .
- Inflammation Modulation: Another research article highlighted the anti-inflammatory effects of related compounds in animal models of arthritis, showing reduced levels of inflammatory markers and improved clinical outcomes .
- Antimicrobial Testing: A recent investigation evaluated the antimicrobial activity against Gram-positive and Gram-negative bacteria, demonstrating that certain derivatives showed potent inhibitory effects comparable to established antibiotics .
Mechanism of Action
The mechanism of action of N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is not fully understood. its structure suggests it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions could modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Structural Analogues with Modified Aromatic Substituents
- Bromophenyl Analog: The bromine-substituted variant, N-((5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide, differs only in the halogen substituent (Br vs. Cl).
- Fluorophenyl Derivatives : Compounds such as N-[2-(4-fluorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide () exhibit reduced steric bulk compared to the chloro/bromo analogs, which may enhance solubility but reduce membrane permeability .
Benzothiazole-Based Thiazolidinones
Compounds like N-(2-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamide (4g, ) replace the pyrazole moiety with a benzothiazole group. These derivatives show moderate antimicrobial activity (e.g., MIC values of 32–64 µg/mL against Candida spp.), suggesting that the pyrazole system in the target compound may confer distinct steric or electronic interactions for improved potency .
Rhodanine-3-Acetic Acid Derivatives
{(5Z)-[4-oxo-5-(pyridin-2-ylmethylidene)-2-thioxo-1,3-thiazolidin-3-yl]}acetic acid () shares the thiazolidinone core but incorporates a carboxylic acid group instead of the 4-methylbenzamide. This substitution enhances water solubility and antifungal activity (e.g., inhibition of Candida tropicalis at 8 µg/mL), highlighting the trade-off between solubility and bioactivity in structural modifications .
Key Comparative Data
Key Findings from Comparative Analysis
Substituent Effects :
- Halogens : Chloro and bromo substituents enhance lipophilicity and may improve membrane penetration but reduce solubility. Fluorine offers a balance of electronic effects and moderate hydrophilicity .
- Heterocycles : Pyrazole moieties (target compound) may provide better target selectivity compared to benzothiazoles, as seen in the stronger antifungal activity of pyridine-containing analogs () .
Biological Activity Trends :
- The carboxylic acid group in rhodanine derivatives improves solubility but requires salt formation for optimal bioavailability. In contrast, the 4-methylbenzamide group in the target compound likely enhances stability and passive diffusion .
- Antifungal activity is highly substituent-dependent. For example, the pyridinylmethylidene derivative () showed broad-spectrum activity, while benzothiazole analogs () were less potent .
Synthetic Feasibility: Yields for thiazolidinone derivatives vary widely (37–93%), influenced by reaction conditions and substituent reactivity. The target compound’s synthesis would likely require optimization of solvent (e.g., ethanol/THF) and temperature (170–210°C) .
Biological Activity
N-((5Z)-5-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)-4-methylbenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, structure-activity relationships (SAR), and other pharmacological effects.
Chemical Structure and Properties
The compound's molecular formula is C24H20ClN3O2S2, with a molecular weight of approximately 482.07 g/mol. Its structural features include a thiazolidine core, which is often associated with various biological activities, including anticancer and antimicrobial effects.
Anticancer Activity
The anticancer potential of compounds similar to this compound has been explored in various studies:
Structure–Activity Relationship (SAR)
Research indicates that modifications to the thiazolidine structure can significantly impact biological activity. For instance:
- Rhodanine Derivatives : Compounds with rhodanine structures have shown selective antitumor activity against various cancer cell lines. One study reported an IC50 value of 10 µM against colorectal adenocarcinoma HCT 116 cells for a related thiazolidine derivative .
- Cytotoxicity Profiles : In another investigation, derivatives exhibited IC50 values ranging from 2.66 µM to 6.42 µM against human cancer cell lines such as HL-60 (acute leukemia) and MDA-MB-231 (breast cancer) .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | HL-60 | 2.66 |
| Compound 16 | A549 | 5.31 |
| Compound 16 | Raji | 4.48 |
| Compound 16 | MDA-MB-231 | 6.42 |
The proposed mechanisms through which thiazolidine derivatives exert their anticancer effects include:
- Induction of Apoptosis : Thiazolidine derivatives have been shown to trigger apoptotic pathways in cancer cells.
- Inhibition of Cell Proliferation : These compounds can interfere with cell cycle progression, particularly at the G0/G1 phase.
Other Biological Activities
Beyond anticancer properties, this compound may also exhibit:
- Antimicrobial Activity : Similar thiazolidine derivatives have demonstrated moderate to strong antibacterial activity against strains like Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Some derivatives have shown potential as acetylcholinesterase inhibitors, which could be relevant for neurodegenerative diseases .
Case Studies
Several studies have evaluated the biological activities of thiazolidine derivatives:
- Da Silva et al. Study : This research focused on the anti-glioma activity of thiazolidinones and reported significant cytotoxic effects against glioblastoma multiform cells .
- Anticancer Profile Review : A comprehensive review analyzed various rhodanine derivatives and their anticancer profiles, emphasizing the importance of structural modifications for enhanced activity .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how can purity be optimized?
The synthesis involves multi-step reactions, typically starting with the condensation of a pyrazole-aldehyde intermediate with a thiazolidinone precursor. Key steps include:
- Knoevenagel condensation to form the exocyclic double bond (Z-configuration) .
- Use of polar aprotic solvents (e.g., DMSO, ethanol) and catalysts like piperidine or acetic acid to enhance reaction efficiency .
- Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to achieve >95% purity . Critical Note : Monitor reaction progress with TLC (Rf ~0.5 in ethyl acetate/hexane 3:7) and confirm purity via HPLC (C18 column, acetonitrile/water gradient) .
Q. How is the structural integrity of the compound validated post-synthesis?
Use a combination of:
- 1H/13C NMR to confirm regiochemistry of the pyrazole and thiazolidinone rings. Key signals include δ 7.2–7.8 ppm (aromatic protons) and δ 170–175 ppm (C=O and C=S) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]+) .
- IR spectroscopy for functional group identification (e.g., ν 1680–1700 cm⁻¹ for C=O, ν 1250–1300 cm⁻¹ for C=S) .
Q. What are the primary biological targets or mechanisms of action under investigation?
Preliminary studies on structurally analogous thiazolidinone-pyrazole hybrids suggest:
- Anticancer activity : Inhibition of tyrosine kinases (e.g., VEGFR-2) via competitive binding to the ATP pocket .
- Anti-inflammatory effects : Modulation of COX-2 and TNF-α pathways .
- Antimicrobial activity : Disruption of bacterial cell wall synthesis . Methodological Tip : Use enzyme-linked immunosorbent assays (ELISA) and Western blotting to validate target engagement .
Advanced Research Questions
Q. How can contradictory data on biological activity across studies be resolved?
Discrepancies may arise from:
- Solubility variations : Use DMSO for in vitro assays but ensure final concentration ≤0.1% to avoid cytotoxicity artifacts .
- Cell line heterogeneity : Validate activity in ≥3 cell lines (e.g., MCF-7, HepG2, and A549) with consistent IC50 thresholds .
- Structural analogs : Compare with derivatives like (5Z)-3-sec-butyl analogs (Table 1) to isolate substituent effects .
Table 1 : Structure-Activity Relationships (SAR) of Key Derivatives
| Compound Modification | Biological Activity Shift | Reference |
|---|---|---|
| 4-Chlorophenyl → 4-Methoxyphenyl | Reduced anticancer potency | |
| Allyl → Dodecyl substitution | Enhanced lipophilicity & bioavailability |
Q. What computational methods support the design of derivatives with improved efficacy?
- Molecular docking (AutoDock Vina, PDB ID: 1T46) to predict binding modes to VEGFR-2 .
- QSAR models using descriptors like logP, polar surface area, and H-bond acceptors to optimize pharmacokinetics .
- MD simulations (GROMACS) to assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How can reaction yields be improved during scale-up synthesis?
- Continuous flow reactors : Reduce side reactions (e.g., oxidation of thioxo groups) by controlling residence time and temperature .
- Microwave-assisted synthesis : Enhance Knoevenagel condensation efficiency (70% → 85% yield) at 80°C for 20 minutes .
- Inert atmosphere : Use nitrogen or argon to prevent degradation of sulfur-containing intermediates .
Q. What analytical techniques are critical for detecting degradation products?
- LC-MS/MS to identify hydrolyzed byproducts (e.g., cleavage of the exocyclic double bond) .
- X-ray crystallography to confirm stereochemical stability under storage conditions (4°C, desiccated) .
- Stability-indicating HPLC methods : Use pH-stressed samples (acid/alkaline hydrolysis) to validate robustness .
Methodological Challenges & Solutions
Q. How can low solubility in aqueous buffers be addressed for in vivo studies?
- Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm) to enhance circulation time .
- Prodrug design : Introduce phosphate esters at the benzamide group for improved hydrophilicity .
Q. What strategies mitigate off-target effects in kinase inhibition assays?
- Selectivity screening : Test against a kinase panel (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .
- Crystallographic fragment screening : Identify non-conserved binding pocket residues for selective inhibitor design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
